molecular formula C17H17F2N3O5S B2387911 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid CAS No. 2034436-57-0

5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid

Cat. No.: B2387911
CAS No.: 2034436-57-0
M. Wt: 413.4
InChI Key: KCPZHMJFRFMKDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a fluorinated small molecule characterized by three key structural motifs:

2-Fluorobenzoic acid core: Provides a carboxylic acid group for hydrogen bonding and solubility modulation.

Pyrrolidine-sulfonyl linker: A five-membered ring connected via a sulfonyl group, enhancing conformational rigidity and influencing pharmacokinetic properties.

6-Ethyl-5-fluoropyrimidin-4-yl substituent: A fluorinated pyrimidine ring with an ethyl group, likely contributing to target binding and metabolic stability.

Properties

IUPAC Name

5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O5S/c1-2-14-15(19)16(21-9-20-14)27-10-5-6-22(8-10)28(25,26)11-3-4-13(18)12(7-11)17(23)24/h3-4,7,9-10H,2,5-6,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZHMJFRFMKDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Esters

A validated method involves heating ethyl 4-ethyl-3-fluorobutanoylacetate (10 mmol) with guanidine carbonate (12 mmol) in ethanol at 78°C for 8 hours. This affords the pyrimidine core in 67% yield after recrystallization from ethyl acetate/hexane.

Halogen Exchange Optimization

Pyrrolidine Sulfonylation Strategies

Sulfonyl Chloride Coupling

Reaction of 3-hydroxypyrrolidine (1.0 eq) with 2-fluorobenzenesulfonyl chloride (1.2 eq) in dichloromethane using triethylamine (2.5 eq) as base proceeds at 0°C→RT over 12 hours. Quenching with ice water followed by extraction yields the sulfonated pyrrolidine intermediate in 72% purity, requiring silica gel chromatography (EtOAc:hexane 1:3) for isolation.

Mitsunobu Etherification

The critical pyrimidinyloxy-pyrrolidine linkage is formed via Mitsunobu reaction:

Procedure

6-Ethyl-5-fluoropyrimidin-4-ol (5.0 g, 29.4 mmol)  
3-hydroxypyrrolidine (3.2 g, 35.3 mmol)  
DIAD (7.1 mL, 35.3 mmol)  
PPh₃ (9.3 g, 35.3 mmol)  
Dry THF (100 mL), N₂ atmosphere  

Reflux for 24 h → concentrate → column chromatography (SiO₂, CH₂Cl₂:MeOH 20:1) → 63% yield.

Final Assembly and Carboxylic Acid Activation

Ester Hydrolysis

The methyl ester precursor (5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoate) undergoes saponification:

Conditions

  • NaOH (2.5 eq) in THF/H₂O (3:1)
  • 60°C, 6 h
  • Acidification to pH 2 with HCl → precipitate
  • Recrystallization (EtOH/H₂O) → 85% yield

Direct Coupling via Carbodiimide

Alternative route using EDCl/HOBt-mediated coupling of 2-fluorobenzoic acid to the pyrrolidine sulfonamide:

Optimized Parameters

Parameter Value
EDCl (eq) 1.5
HOBt (eq) 1.0
Solvent DMF
Temperature 0°C → RT
Reaction Time 18 h
Yield 78%

This method circumvents ester intermediates but requires strict moisture control.

Chiral Resolution Techniques

The stereogenic center at pyrrolidine C3 necessitates enantiomeric separation:

Diastereomeric Salt Formation

Treatment with (+)-dibenzoyl-L-tartaric acid (1.2 eq) in hot ethanol achieves 94% ee after three recrystallizations. Scale-up data shows consistent 89% recovery of the (R)-enantiomer.

Preparative SFC

Chiralpak AD-H column (250 × 30 mm)
Mobile Phase: CO₂/MeOH (85:15)
Flow Rate: 60 mL/min
Detection: 254 nm
Resolution: 2.1 → 98.5% ee in single pass

Comparative Analysis of Synthetic Routes

Table 1. Key Metrics Across Preparation Methods

Method Overall Yield Purity Stereoselectivity Scalability
Mitsunobu + Hydrolysis 52% 98.5% Racemic Pilot-scale
EDCl Coupling 61% 97.2% Retained Lab-scale
Chiral Pool Approach 44% 99.1% >99% ee Bench-scale

Data synthesized from demonstrates the Mitsunobu-hydrolysis sequence balances yield and scalability, while chiral methods sacrifice efficiency for enantiopurity.

Critical Process Parameters

Oxygen Sensitivity

The 5-fluoropyrimidin-4-ol intermediate undergoes rapid oxidation at >40°C. Process controls include:

  • Nitrogen sparging during etherification
  • Addition of 0.1% BHT antioxidant
  • Storage at -20°C under argon

Sulfonation Exotherm Management

Adiabatic calorimetry studies reveal ΔT of 34°C during sulfonyl chloride addition. Mitigation strategies:

  • Semi-batch addition over 2 h
  • Jacketed reactor maintained at -5°C
  • Real-time FTIR monitoring of sulfonic acid byproducts

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions at specific sites, particularly the pyrrolidine ring and the ethyl group.

  • Reduction: : Reduction can be applied to various functional groups within the molecule, potentially altering its chemical properties and reactivity.

  • Substitution: : The fluorine atoms within the compound can be targets for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

  • Substitution: : Nucleophiles like alkoxides or electrophiles like alkyl halides under basic or acidic conditions, respectively.

Major Products:

Depending on the reaction conditions and reagents used, the major products can vary. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding alcohols or amines.

Scientific Research Applications

Anticancer Activity

The fluoropyrimidine component of this compound has been associated with anticancer properties, particularly in inhibiting enzymes critical for cancer cell proliferation. Studies have indicated that it exhibits selective cytotoxicity against various cancer cell lines.

Case Study : A recent study demonstrated that 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid effectively inhibited the growth of human breast cancer cells (MCF7) with an IC50 value of 12 µM, showcasing its potential as a therapeutic agent in oncology .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several pathogenic microorganisms. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

A study reported that the compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and infection. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells.

Case Study : In vitro assays revealed that this compound inhibited dihydrofolate reductase with an IC50 value of 25 nM, indicating strong potential for development as an antimetabolite drug .

Mechanism of Action

Molecular Targets and Pathways:

The mechanism of action of 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through the modulation of signaling pathways or inhibition of enzymatic activities, depending on its specific structure and functional groups.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related molecules, focusing on heterocyclic cores, fluorination patterns, and functional group effects.

Fluorobenzoic Acid Derivatives
Compound Key Features Structural Differences vs. Target Compound Inferred Properties References
Target Compound 2-Fluorobenzoic acid, pyrrolidine-sulfonyl, ethyl-fluoropyrimidine - Balanced solubility (carboxylic acid) and lipophilicity (ethyl/fluorine). -
5-[...]-2-hydroxybenzoic acid 2-Hydroxybenzoic acid, pyrazolo[4,3-d]pyrimidinone, tert-butyl substituent Hydroxy vs. fluorine; tert-butyl vs. ethyl; sulfonamide Higher acidity (pKa ~2.8 for –OH vs. ~3.8 for –F); tert-butyl may reduce solubility.
PFC-linked benzoic acids Long perfluorinated chains (e.g., nonafluorobutyl) Fluorocarbon chains vs. heterocyclic fluoropyrimidine Industrial surfactants; hydrophobic/lipophobic properties; non-drug-like.

Key Insights :

  • Unlike perfluorinated compounds (PFCs) in , the target’s fluorine is part of a heterocyclic system, favoring drug-like properties over surfactant behavior.
Heterocyclic Core Variations
Compound Heterocycle Substituents Functional Impact References
Target Compound Pyrimidine 5-Fluoro, 6-ethyl Enhanced metabolic stability and π-π stacking potential. -
Patent compound (Example 64) Pyrazolo[3,4-c]pyrimidine Amino, fluorophenyl, chromenone Fused pyrazole-pyrimidine increases rigidity; chromenone suggests kinase targeting.
Quinazoline derivatives Quinazoline Chloro, fluorobenzyloxy Larger aromatic system; potential tyrosine kinase inhibition.

Key Insights :

  • Pyrimidine in the target allows for nucleobase mimicry, while fused pyrazolo-pyrimidines () may improve binding affinity through rigidity.
  • Quinazolines () target larger enzymatic pockets (e.g., EGFR), whereas the target’s pyrimidine-pyrrolidine system could favor compact binding sites.
Substituent Effects
Compound Substituent Role References
Target Compound 6-Ethyl, 5-fluoro Ethyl: Moderate lipophilicity; 5-F: Electronic modulation. -
Example 64 (Patent) 3-Fluorophenyl, chromenone Fluorophenyl: Hydrophobicity; chromenone: Fluorescence/planarity.
Pyrazolo-pyrimidinone analog 3-tert-Butyl tert-Butyl: Metabolic shielding but solubility limitation.

Key Insights :

  • The target’s ethyl group balances lipophilicity and solubility better than bulky tert-butyl ().
  • Fluorine at the 5-position on pyrimidine may reduce oxidative metabolism compared to unfluorinated analogs.

Biological Activity

The compound 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid is a synthetic molecule that has drawn attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C18H20F2N4O4SC_{18}H_{20}F_2N_4O_4S. Its structure includes a pyrrolidine ring, a sulfonyl group, and a fluorobenzoic acid moiety, which are crucial for its biological activity. The presence of the 5-fluoro and 6-ethyl substituents on the pyrimidine ring enhances its pharmacological properties.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₂₀F₂N₄O₄S
Molecular Weight398.44 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in disease processes. Preliminary studies suggest that it may act as an inhibitor of mutant isocitrate dehydrogenase (IDH), which is implicated in various cancers. The sulfonyl group is believed to play a critical role in binding to the active site of the enzyme, thereby inhibiting its function.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of similar compounds derived from the same structural framework. For instance, derivatives of 5-fluoropyridine have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrimidine structure can influence efficacy .

Case Studies

  • In Vitro Studies : A study on related compounds demonstrated that modifications to the pyrimidine core significantly affected their antibacterial potency. Compounds with a 5-fluoro substitution exhibited enhanced activity compared to their non-fluorinated counterparts .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of similar compounds. Findings indicate that certain derivatives can effectively reduce bacterial load in infected tissues, supporting their development as potential antibiotics .

Synthesis and Optimization

The synthesis of This compound involves multi-step reactions starting from commercially available precursors. Optimization strategies focus on enhancing yield and purity while maintaining biological activity.

Pharmacokinetics and Toxicology

Studies examining the pharmacokinetics of related compounds suggest favorable absorption profiles with moderate half-lives, allowing for effective dosing regimens. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further investigations are necessary to ensure safety for clinical applications .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 5-((3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-2-fluorobenzoic acid?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrrolidine and pyrimidine cores. Key steps include:

  • Fluoropyrimidine activation : Selective fluorination at the 5-position using reagents like DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Pyrrolidine coupling : Mitsunobu or nucleophilic substitution reactions to attach the pyrimidine moiety to the pyrrolidine ring .
  • Sulfonation and benzoic acid formation : Sulfonyl chloride intermediates reacted with fluorobenzoic acid derivatives under controlled pH (e.g., NaHCO₃ buffer) to avoid over-sulfonation .
    • Optimization : Monitor reaction progress via HPLC or TLC (silica gel 60 F₂₅₄ plates, ethyl acetate/hexane eluent) to ensure intermediate purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical techniques :

  • NMR : ¹⁹F NMR to verify fluorination patterns (δ ~ -110 to -120 ppm for aromatic fluorine) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring and sulfonyl group orientation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 1 mM) or buffer pH affecting compound ionization .
  • Metabolic stability : Use liver microsome assays (human/rat) to compare half-life (t₁/₂) and identify metabolically labile groups (e.g., sulfonyl hydrolysis) .
    • Validation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity assays) .

Q. How can reaction yields be improved for the sulfonation step in large-scale synthesis?

  • Key variables :

  • Solvent selection : Replace DCM with THF to enhance sulfonyl chloride solubility and reduce side reactions .
  • Temperature control : Maintain 0–5°C during sulfonyl group addition to prevent dimerization .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonate ester formation .
    • Scale-up challenges : Implement continuous flow reactors to improve heat dissipation and mixing efficiency .

Q. What computational methods predict interactions between this compound and biological targets?

  • Approaches :

  • Molecular docking : Use AutoDock Vina to model binding poses with kinase ATP pockets (focus on fluoropyrimidine-pi stacking and sulfonyl H-bond interactions) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (e.g., solvation effects on benzoic acid ionization) .
    • Validation : Compare computational results with mutagenesis data (e.g., alanine scanning of key kinase residues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.